An In-depth Technical Guide to 5-iodo-2-ethylsulfonylthiophene: Synthesis, Properties, and Safety
An In-depth Technical Guide to 5-iodo-2-ethylsulfonylthiophene: Synthesis, Properties, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-iodo-2-ethylsulfonylthiophene, a substituted thiophene of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogues to provide a robust working profile. All inferred data is clearly indicated.
Chemical Identity and Structural Characteristics
5-iodo-2-ethylsulfonylthiophene is a five-membered aromatic heterocycle containing a sulfur atom, substituted with an iodine atom at the 5-position and an ethylsulfonyl group at the 2-position. The electron-withdrawing nature of the sulfonyl group and the reactivity of the carbon-iodine bond make this compound a versatile intermediate for further chemical modifications.
Caption: Chemical structure of 5-iodo-2-ethylsulfonylthiophene.
Estimated Physicochemical Properties
The following properties are estimated based on structurally similar compounds such as 5-iodothiophene-2-sulfonyl chloride and 2-acetyl-5-iodothiophene.[1][2]
| Property | Estimated Value | Source of Analogy |
| Molecular Formula | C₆H₇IO₂S₂ | - |
| Molecular Weight | 302.15 g/mol | - |
| Appearance | Likely a solid (e.g., off-white to light brown) | [2] |
| Melting Point | Expected to be in the range of 100-150 °C | [2] |
| Boiling Point | >300 °C (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, ethyl acetate | [2] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Inferred Material Safety Profile
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 5-iodo-2-ethylsulfonylthiophene is not publicly available. The following information is a composite profile inferred from the safety data of closely related compounds, including 2-iodothiophene, 5-iodothiophene-2-sulfonyl chloride, and other substituted thiophenes.[1][3][4] This profile should be used for preliminary guidance only, and a full risk assessment should be conducted before handling this chemical.
Hazards Identification
-
GHS Hazard Statements (Inferred):
-
GHS Signal Word (Inferred): Danger[1]
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Potential Health Effects:
First-Aid Measures
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[3][5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C. Protect from light.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Proposed Synthetic Pathway
A plausible synthetic route to 5-iodo-2-ethylsulfonylthiophene can be envisioned starting from 2-ethylthiophene. The synthesis would involve two key steps: sulfonation followed by iodination.
Caption: Proposed two-step synthesis of 5-iodo-2-ethylsulfonylthiophene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Ethylthiophene-5-sulfonyl chloride
-
Cool a flask containing chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add 2-ethylthiophene to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, 2-ethylthiophene-5-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Iodo-2-ethylsulfonylthiophene [6]
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Dissolve the 2-ethylthiophene-5-sulfonyl chloride intermediate in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to activate the NIS.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-iodo-2-ethylsulfonylthiophene.
Relevance in Research and Drug Development
Thiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[7][8] The presence of both an iodine atom and an ethylsulfonyl group on the thiophene ring of 5-iodo-2-ethylsulfonylthiophene offers several opportunities for its application in drug discovery and materials science.
-
Medicinal Chemistry Intermediate: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of diverse molecular fragments. This makes 5-iodo-2-ethylsulfonylthiophene a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[9]
-
Pharmacological Potential: Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][8] The sulfonyl group, in particular, is a common moiety in many approved drugs. Therefore, 5-iodo-2-ethylsulfonylthiophene and its derivatives could be investigated for their own intrinsic biological activity.
-
Materials Science: Iodinated thiophenes are used in the synthesis of conductive polymers and materials for organic solar cells and electroluminescent diodes.[6]
Conclusion
5-iodo-2-ethylsulfonylthiophene is a promising, albeit not extensively characterized, chemical entity with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While a dedicated safety and property profile is not yet established, a working understanding can be constructed from the data of its close structural analogues. The proposed synthetic pathway offers a viable route for its preparation, opening the door for further investigation into its chemical reactivity and biological activity. As with any novel or sparsely documented chemical, all handling and experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
References
- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
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Hinsberg synthesis of thiophene derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94.
- Google Patents. (n.d.). THIOPHENE COMPOUND HAVING SULFONYL GROUP AND PROCESS FOR PRODUCING THE SAME - Patent 1916244.
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AA Blocks. (n.d.). 33252-91-4 | MFCD22479483 | 2-Ethyl-5-iodothiophene. Retrieved February 24, 2026, from [Link]
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Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
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YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved February 24, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
- Gulea, M. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15463-15507.
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Synthesis of thiophene and Their Pharmacological Activity. (2025, March-April).
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 24, 2026, from [Link]
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 20). Molecules, 28(14), 5543.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). Molecules, 27(1), 318.
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